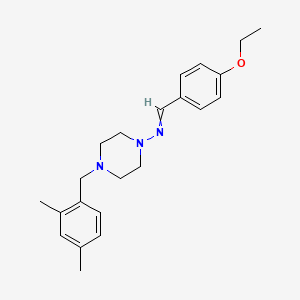
N-(3-iodophenyl)-3-phenylpropanamide
Overview
Description
N-(3-iodophenyl)-3-phenylpropanamide, also known as IPP, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3-phenylpropanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, N-(3-iodophenyl)-3-phenylpropanamide has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects. Additionally, N-(3-iodophenyl)-3-phenylpropanamide has been shown to have activity against certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-iodophenyl)-3-phenylpropanamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in lab experiments. Additionally, N-(3-iodophenyl)-3-phenylpropanamide has been shown to have a high degree of selectivity for certain enzymes, which may make it a more effective drug candidate than other compounds. However, one limitation of N-(3-iodophenyl)-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on N-(3-iodophenyl)-3-phenylpropanamide. One area of research could be the development of new drugs for the treatment of cancer and inflammatory diseases based on the structure of N-(3-iodophenyl)-3-phenylpropanamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3-iodophenyl)-3-phenylpropanamide and its potential applications in other areas of medicine. Finally, research could be conducted to develop new methods for synthesizing N-(3-iodophenyl)-3-phenylpropanamide and other related compounds, which could lead to the development of new drugs with improved efficacy and selectivity.
Scientific Research Applications
N-(3-iodophenyl)-3-phenylpropanamide has been extensively studied for its potential applications in the field of medicine. One of the main areas of research has been in the development of new drugs for the treatment of various diseases. N-(3-iodophenyl)-3-phenylpropanamide has been shown to have activity against a variety of cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, N-(3-iodophenyl)-3-phenylpropanamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-iodophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGIIORMBZIYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362262 | |
| Record name | N-(3-iodophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6160-07-2 | |
| Record name | N-(3-iodophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739863.png)
![2-chloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3739871.png)
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3739879.png)
![4-tert-butyl-N-{4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3739881.png)
![2-{[3-(3-nitrophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3739884.png)

![N-(3,4-dichlorophenyl)-N'-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3739897.png)
![5-({[5-(3,4-dichlorophenyl)-2-furyl]methylene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3739902.png)
![ethyl 3-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3739903.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3739920.png)
![3-[3-bromo-4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3739927.png)

![4-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3739942.png)
![6-methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3739961.png)